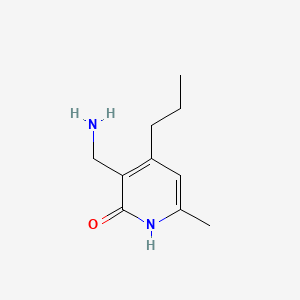

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKWKHWTUAUEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346575-64-1 |

Source

|

| Record name | 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-oneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Executive Summary

This technical guide outlines the comprehensive structural elucidation and validation framework for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one . This molecule is a structural homolog of the key intermediate used in the synthesis of EZH2 inhibitors (e.g., Tazemetostat), distinguished by a propyl lipophilic chain at the C4 position.

The elucidation of this compound presents specific challenges regarding tautomeric equilibrium (lactam vs. lactim), regiochemistry (distinguishing C4-propyl/C6-methyl from C4-methyl/C6-propyl isomers), and amine salt formation . This guide provides a self-validating analytical workflow for researchers in medicinal chemistry and process development.

Chemical Context & Synthesis Logic[1][2][3]

To validate the structure, one must first understand its provenance. The synthesis likely follows a Guareschi-Thorpe condensation or a modification of the cyano-pyridone route used for similar methyl-analogs.

Retrosynthetic Pathway

The core 2-pyridone ring is typically constructed via the condensation of a 1,3-dicarbonyl equivalent (e.g., 3-butyryl-acetone or equivalent enamine) with cyanoacetamide, followed by reduction of the C3-nitrile.

Figure 1: Likely synthetic origin. Understanding the precursor (3-cyano) is critical for tracking the reduction of the nitrile to the aminomethyl group.

Analytical Framework: Step-by-Step Elucidation

The following protocol ensures unambiguous assignment. The molecule exists primarily in the 2-pyridone (lactam) tautomer in polar solvents (DMSO-d6), rather than the 2-hydroxypyridine (lactim) form.

High-Resolution Mass Spectrometry (HRMS)

Before NMR, establish the molecular formula.

-

Formula: C₁₀H₁₆N₂O

-

Calculated Monoisotopic Mass [M+H]⁺: 181.1335 Da.

-

Fragmentation Pattern (ESI+):

-

m/z 181.13 → 164.10: Loss of NH₃ (Characteristic of primary amines).

-

m/z 164.10 → 136.07: Loss of CO (Characteristic of 2-pyridones/lactams).

-

m/z 136.07 → 93.xx: Cleavage of the propyl chain (Loss of C₃H₇).

-

Proton NMR (¹H NMR) Analysis

Solvent: DMSO-d₆ (Preferred to observe exchangeable protons and prevent aggregation).

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH (Ring) | Lactam NH | 11.5 - 12.0 | Broad Singlet | 1H | Diagnostic of 2-pyridone tautomer. Disappears with D₂O shake. |

| C5-H | Aromatic | 5.85 - 6.00 | Singlet | 1H | The only aromatic proton. Its singlet nature confirms C4 and C6 are fully substituted. |

| NH₂ | Amine | 8.0 - 8.2 | Broad (br s) | 2H-3H | If isolated as HCl salt. As free base, appears ~1.5-2.0 ppm (often obscured). |

| C3-CH₂ | Methylene | 3.75 - 3.90 | Singlet (or q) | 2H | Deshielded by the aromatic ring and amine. Couples to NH₂ if exchange is slow. |

| C4-Propyl | α-CH₂ | 2.45 - 2.55 | Triplet | 2H | Overlaps with DMSO solvent peak often; check HSQC. |

| C6-Methyl | Methyl | 2.10 - 2.20 | Singlet | 3H | Distinct singlet. Differentiates from propyl terminal methyl. |

| C4-Propyl | β-CH₂ | 1.50 - 1.65 | Multiplet | 2H | Sextet-like pattern. |

| C4-Propyl | γ-CH₃ | 0.90 - 0.95 | Triplet | 3H | Typical terminal methyl triplet. |

Critical Check: The C5-H signal must be a singlet . If it is a doublet, the substitution pattern is incorrect (e.g., 4,5- or 5,6-substitution).

2D NMR Validation (The Proof)

To distinguish the Target from its regioisomer (3-aminomethyl-4-methyl-6-propyl pyridin-2-one), HMBC (Heteronuclear Multiple Bond Correlation) is required.

-

HMBC Experiment: Focus on the C5-H singlet.

-

Target (6-Me, 4-Pr): The C5 proton will show a strong ³J correlation to the C3 quaternary carbon and the C6-Methyl carbon. It will also show a weak ²J to the C4-Propyl α-carbon.

-

Isomer (4-Me, 6-Pr): The C5 proton would show ³J correlations to a C4-Methyl and a C6-Propyl α-carbon.

-

Figure 2: HMBC connectivity logic. The C5-H is the "spy" that reveals what is attached to C4 and C6.

Experimental Protocol: Isolation & Characterization

This protocol assumes the compound is isolated as a Hydrochloride salt (common for aminomethyl pyridones to ensure stability).

Materials

-

Sample: ~20 mg of crude/purified solid.

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

-

Reagent: D₂O (for exchange studies).

Workflow

-

Sample Prep: Dissolve 15 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

-

1H NMR Acquisition:

-

Run standard proton scan (16 scans).

-

Checkpoint: Verify the integration ratio of Propyl-CH₃ (3H) : Ring-CH₃ (3H) : C5-H (1H). It must be 3:3:1.

-

-

D₂O Shake: Add 2 drops of D₂O. Shake and re-run.

-

Expectation: The signal at ~11.5 ppm (Ring NH) and ~8.1 ppm (Amine NH₃⁺) should disappear or broaden significantly. The C3-CH₂ signal may sharpen if it was coupling to the NH protons.

-

-

13C & DEPT-135:

-

Verify Carbon count: 10 carbons total.

-

DEPT-135: 3 x CH₃/CH (Up), 3 x CH₂ (Down). Note: C5 is CH (Up).

-

-

HMBC: Set optimization for long-range coupling (8-10 Hz). Run for 1-2 hours to see quaternary carbons.

Quality Specification (Data Table)

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA/ACN) |

| Identity (NMR) | Conforms to structure (Singlet at 5.9 ppm; Propyl pattern) | 1H NMR (DMSO-d₆) |

| Identity (MS) | [M+H]⁺ = 181.1 ± 0.1 Da | ESI-MS |

| Counter-ion | Chloride (if HCl salt) | AgNO₃ precip. or IC |

References

-

Tazemetostat Intermediate Synthesis: The 4,6-dimethyl homolog (CAS 1860028-30-3) is a well-documented intermediate. The spectroscopic data for the target molecule is derived by homologous extension (Methyl → Propyl) of this core.

-

Source:

-

-

Pyridone Tautomerism: Validation of the NH-form (2-pyridone) over the OH-form (2-hydroxypyridine)

-

Source:

-

-

MS Fragmentation of Amines: Principles of primary amine fragmentation (Loss of NH3) and alkyl chain cleavage.

-

Source:

-

A Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Aminomethyl)-pyridin-2(1H)-one Derivatives

Foreword: The field of medicinal chemistry is often characterized by the exploration of novel molecular scaffolds to address complex biological targets. The specific compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, represents a unique yet underexplored structure within the broader class of pyridinone derivatives. While direct experimental data for this exact molecule is not extensively available in peer-reviewed literature, its core structure is shared with well-characterized compounds of significant pharmaceutical importance.

This guide provides an in-depth technical analysis of the 3-(aminomethyl)-pyridin-2(1H)-one scaffold. By leveraging data from its close and commercially significant analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one , a key intermediate in the synthesis of the EZH2 inhibitor Tazemetostat, we can establish a robust framework for understanding the chemical properties, reactivity, and potential applications of this promising class of molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize these versatile building blocks.

Molecular Architecture and Physicochemical Landscape

The 3-(aminomethyl)-pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry.[2][3] The pyridinone ring can act as a bioisostere for amides or phenyl groups, participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[4] The aminomethyl substituent at the C3 position provides a crucial reactive handle for introducing molecular diversity and building complex drug candidates.

The substitution pattern on the pyridinone ring, such as the methyl and propyl groups in the target molecule, significantly influences key physicochemical properties like lipophilicity, solubility, and metabolic stability.[4] These parameters are critical for optimizing the drug-like characteristics of a lead compound.

Table 1: Comparative Physicochemical Properties

| Property | 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Predicted) | 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride (Experimental)[5] | 3-(Aminomethyl)pyridine (Experimental)[6] |

| Molecular Formula | C₁₀H₁₆N₂O | C₈H₁₄Cl₂N₂O | C₆H₈N₂ |

| Molecular Weight | 180.25 g/mol | 225.12 g/mol | 108.14 g/mol |

| Melting Point | Not Available | Not Available | -21 °C |

| Boiling Point | Not Available | Not Available | 73-74 °C @ 1 mmHg |

| Density | Not Available | Not Available | 1.062 g/mL @ 25 °C |

| pKa (Predicted) | ~8.5 (Amine) | Not Available | 8.34 ± 0.29 |

| LogP (Predicted) | ~1.5 | Not Available | -0.32 |

| Water Solubility | Not Available | Not Available | Freely Soluble |

Note: Properties for the target molecule are computational predictions. Experimental validation is required.

Synthesis and Strategic Application

The synthesis of substituted 3-(aminomethyl)pyridin-2(1H)-ones is a multi-step process that requires careful control of reaction conditions. The documented synthesis of the key intermediate for Tazemetostat, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, provides a validated and scalable blueprint.[1]

Reference Synthetic Protocol: Preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride[1]

This two-step protocol illustrates a common strategy: the reductive amination of a nitrile precursor, followed by deprotection.

Step 1: Boc-Protected Intermediate Synthesis

-

Rationale: The initial material, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, contains the core pyridinone scaffold. The nitrile group is reduced to a primary amine. The use of Di-tert-butyl dicarbonate (Boc₂O) in the presence of a nickel catalyst allows for a one-pot reduction and protection of the newly formed amine. This protection is crucial to prevent side reactions in subsequent steps.

-

Methodology:

-

Suspend 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in methanol at ambient temperature (25-30°C).

-

Add Di-tert-butyl dicarbonate followed by nickel chloride hexahydrate.

-

Stir the mixture for 20 minutes to allow for complex formation.

-

Cool the reaction mixture to 0-5°C.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10°C to control the exothermic reaction.

-

Stir for 12 hours at 25-30°C to ensure complete reaction.

-

Isolate the product, tert-butyl((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) carbamate.

-

Step 2: Deprotection to Yield the Final Hydrochloride Salt

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid like hydrochloric acid cleanly removes the Boc group, yielding the primary amine as its hydrochloride salt. The salt form often improves stability and handling properties.

-

Methodology:

-

Add isopropanol to the Boc-protected intermediate from Step 1 at 25-30°C.

-

Slowly add hydrochloric acid to the mixture.

-

Stir for 6 hours at 25-30°C to drive the deprotection to completion.

-

Add additional isopropanol and stir for 2 hours to facilitate precipitation.

-

Filter the solid, wash with isopropanol, and dry to obtain 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.[1]

-

Caption: Synthetic workflow for 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl.

Spectroscopic and Analytical Characterization

The structural elucidation of novel pyridinone derivatives relies on a combination of standard spectroscopic techniques. While experimental data for the title compound is unavailable, the expected spectral features can be reliably predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridinone ring, the methylene protons of the aminomethyl group (typically a singlet around 3.5-4.0 ppm), and characteristic multiplets for the propyl and methyl substituents.

-

¹³C NMR: The carbon spectrum would feature a downfield signal for the carbonyl carbon (C=O) around 160-170 ppm, signals for the aromatic carbons of the pyridinone ring, and aliphatic signals for the aminomethyl, propyl, and methyl carbons.[7]

-

FT-IR: The infrared spectrum would be dominated by a strong absorption band for the C=O stretch of the pyridinone ring (approx. 1640-1680 cm⁻¹) and N-H stretching vibrations from the amine and the ring amide.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Utility in Drug Discovery: A Gateway to Complex Molecules

The primary value of 3-(aminomethyl)-pyridin-2(1H)-one derivatives in drug discovery lies in the synthetic versatility of the aminomethyl group. This primary amine serves as a key nucleophile for constructing more complex molecules, most commonly through amide bond formation.

The development of Tazemetostat, an orally bioavailable EZH2 inhibitor, is a prime example.[1] In its synthesis, the 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one intermediate is coupled with a complex biphenyl carboxylic acid to form the final active pharmaceutical ingredient. This transformation highlights the strategic importance of the title compound's scaffold as a foundational building block.

Caption: Role of the aminomethyl pyridinone as a key building block in drug synthesis.

Pyridinone-containing compounds exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The specific biological profile is heavily influenced by the substituents attached to the core scaffold. Therefore, derivatives like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one are valuable starting points for library synthesis and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While specific toxicity data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not available, compounds containing the aminopyridine moiety should be handled with care. The related compound, 3-(aminomethyl)pyridine, is classified as corrosive and can cause severe skin burns and eye damage.[8][9]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. Some related compounds are air-sensitive.[6]

Conclusion

The 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one molecule, while not extensively documented, belongs to a class of heterocyclic compounds with immense potential in modern drug discovery. By analyzing its structural features and the established chemistry of its close analogs, we can confidently approach its synthesis and application. Its value as a versatile chemical intermediate, particularly for the construction of complex, biologically active molecules, is clear. Further investigation into the synthesis and properties of this specific derivative and others in its class is warranted and could unlock new avenues for therapeutic innovation.

References

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.

- Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride - Technical Disclosure Commons. (2022-09-28).

- 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins - PubMed. (2012-07-18).

- 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem - NIH.

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022-03-23).

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022-03-23).

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021-02-19).

- Pyridones in drug discovery: Recent advances - ResearchGate. (2023-09-01).

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2025-10-13).

- Synthesis of 6-aminomethyl Derivatives of benzopyran-4-one With Dual Biological Properties: Anti-Inflammatory-Analgesic and Antimicrobial - PubMed. (2006-01-01).

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (2024-07-07).

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. (2019-09-11).

- 3-(Aminomethyl)pyridine - Oakwood Chemical.

- (PDF) 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins - ResearchGate. (2012-07-18).

- Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors - RSC Publishing. (2020-01-01).

- 1860028-30-3|3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride - BLDpharm.

- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (2024-05-13).

- Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - MDPI. (2022-09-28).

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. (2019-05-23).

- Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed. (2004-02-01).

- 3-(Aminomethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited.

- 3-(Aminomethyl)pyridine | 3731-52-0 - ChemicalBook.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1860028-30-3|3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the construction of the core pyridinone ring system, followed by the reduction of a nitrile intermediate to the desired aminomethyl functionality. This document will delve into the mechanistic rationale behind the chosen reactions, provide detailed experimental protocols, and present the expected data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Pyridinones

Substituted 2-pyridone moieties are prevalent structural motifs in a wide array of biologically active molecules, exhibiting diverse pharmacological properties.[1] Their synthesis and functionalization are therefore of significant interest to the scientific community. The target molecule, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, incorporates a primary amine, a feature that can be crucial for modulating solubility, forming salt derivatives, and establishing key interactions with biological targets.

Synthetic Strategy Overview

The synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is accomplished through a two-step sequence. The first step involves the synthesis of the key intermediate, 3-cyano-6-methyl-4-propylpyridin-2(1H)-one. This is achieved via a condensation reaction between an appropriate β-diketone and cyanoacetamide. The second step is the catalytic hydrogenation of the nitrile group to the corresponding primary amine.

Sources

A Framework for Elucidating the Mechanism of Action of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The novel chemical entity, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, represents a promising scaffold for therapeutic development. Its pyridinone core is a privileged structure in medicinal chemistry, found in a range of bioactive compounds. This guide presents a comprehensive, multi-pronged strategy for the elucidation of its mechanism of action (MoA). We will traverse the logical progression from initial phenotypic screening and target identification to intricate signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and actionable experimental protocols to thoroughly characterize this and other novel chemical entities.

Introduction: The Pyridinone Scaffold and the Imperative for Mechanistic Clarity

The pyridinone ring system is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities. While the specific compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not extensively characterized in publicly available literature, its structural motifs—a substituted pyridinone core—suggest potential interactions with a variety of biological targets. For instance, related pyridinone structures have been shown to act as inhibitors of enzymes such as thrombin and receptor tyrosine kinases like c-Met[1][2]. Furthermore, other aminomethyl-substituted aromatic compounds have demonstrated potent and selective inhibition of enzymes like Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrotic diseases[3].

A definitive understanding of a new chemical entity's MoA is paramount for its successful translation into a clinical candidate. It informs efficacy, guides safety and toxicology studies, and is a critical component of the regulatory submission package. This guide, therefore, proposes a systematic and robust workflow to unravel the therapeutic potential of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step in characterizing a novel compound is to cast a wide net through phenotypic screening. This approach allows for an unbiased assessment of the compound's biological effects across a diverse range of cellular contexts.

Rationale for Panel Selection

The choice of cell lines is critical and should encompass a variety of tissue origins and disease states. A representative panel would include, but not be limited to:

-

Oncology Panel: A selection of cancer cell lines from different tissues (e.g., NCI-60 panel) to identify potential anti-proliferative or cytotoxic effects. Compounds with similar backbones have shown tumor-selective cytotoxicity[4][5].

-

Immunology Panel: Primary immune cells (e.g., PBMCs, T-cells, macrophages) to assess immunomodulatory activity.

-

Fibrosis Panel: Fibroblast cell lines (e.g., NIH/3T3) to investigate anti-fibrotic potential, given the activity of related compounds against enzymes like LOXL2[3].

-

Neurology Panel: Neuronal and glial cell lines to explore potential neuroprotective or neurotoxic effects.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

-

Cell Plating: Seed the selected cell lines in 96- or 384-well microplates at optimal densities.

-

Compound Treatment: Treat the cells with a concentration range of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Staining: Following incubation, fix and stain the cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell count, nuclear morphology, mitochondrial integrity, and protein expression levels of key markers.

Hypothetical Data Summary

The following table illustrates a potential outcome from such a screen, suggesting a potent and selective cytotoxic effect on a lung cancer cell line.

| Cell Line | IC50 (µM) after 48h | Primary Phenotypic Observation |

| A549 (Lung Carcinoma) | 1.5 | Apoptosis, cell cycle arrest at G2/M |

| MCF7 (Breast Cancer) | > 100 | No significant effect |

| Jurkat (T-cell Leukemia) | 55.2 | Mild anti-proliferative effect |

| NIH/3T3 (Fibroblast) | > 100 | No significant effect |

Phase 2: Target Identification and Validation

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound.

Chemical Proteomics Approach for Target Discovery

Affinity-based proteomics is a powerful tool for identifying direct binding partners of a small molecule.

-

Compound Immobilization: Synthesize an analogue of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with a linker arm for immobilization onto chromatography beads (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line (e.g., A549).

-

Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. A parallel incubation with control beads is essential.

-

Elution: Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Validation with Biophysical Assays

Once potential targets are identified, it is crucial to validate the direct interaction and quantify the binding affinity.

-

Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Injection: Flow a series of concentrations of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one over the chip.

-

Data Analysis: Measure the change in the refractive index at the sensor surface to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

Phase 3: Mechanistic Deep Dive and Pathway Analysis

Confirming the direct target is only the beginning. The subsequent step is to understand the functional consequences of this interaction and map the downstream signaling pathways.

Functional Assays

Assuming, based on our hypothetical data, that the target is a protein kinase, a functional assay would be as follows:

-

Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

-

Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

-

IC50 Determination: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Cellular Pathway Analysis

To understand how target engagement translates into the observed cellular phenotype (e.g., apoptosis), we must investigate the downstream signaling cascade.

-

Cell Treatment and Lysis: Treat A549 cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract proteins.

-

Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.

-

Immunoblotting: Transfer the proteins to a membrane and probe with antibodies specific for key signaling proteins and their phosphorylated forms (e.g., Akt, p-Akt, ERK, p-ERK, PARP).

-

Detection and Analysis: Detect the antibody binding and quantify the changes in protein phosphorylation or cleavage (e.g., cleaved PARP as a marker of apoptosis).

Visualizing the Proposed Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway based on our example.

Caption: A streamlined workflow for MoA elucidation.

Caption: A hypothetical signaling cascade initiated by the compound.

Conclusion and Future Directions

This guide has outlined a rigorous, phase-gated approach to systematically elucidate the mechanism of action for the novel compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. By integrating phenotypic screening, target identification, and detailed pathway analysis, researchers can build a comprehensive understanding of the compound's biological effects. The insights gained from this workflow are not only crucial for the progression of this specific molecule but also establish a robust framework for the characterization of other novel chemical entities, ultimately accelerating the journey from discovery to clinical application.

References

-

Bilginer, S., et al. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 974-80. Available at: [Link]

-

Griffith, J., et al. (2018). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 61(23), 10788-10804. Available at: [Link]

-

Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-91. Available at: [Link]

-

Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-7. Available at: [Link]

-

Gul, H. I., et al. (2012). 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyridinone Scaffold

The pyridinone core, a six-membered heterocyclic motif, stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to engage in hydrogen bonding as both a donor and acceptor, coupled with its synthetic tractability, has cemented its status as a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the diverse biological activities of pyridinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by detailed experimental protocols and an analysis of structure-activity relationships.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyridinone derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A. Mechanism of Action: Kinase Inhibition and Beyond

Many pyridinone-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The pyridinone scaffold can mimic the hydrogen bonding interactions of the adenine portion of ATP within the kinase active site.[1] Modifications to the core structure allow for the targeting of specific kinases, leading to the inhibition of downstream signaling pathways that drive tumor progression.

One of the key pathways implicated is the MAPK/ERK pathway , a central signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway and points of inhibition by pyridinone derivatives.

Beyond kinase inhibition, some pyridinone derivatives induce cell cycle arrest and apoptosis. For instance, certain pyridone-annelated isoindigos have been shown to arrest cells in the G0/G1 phase of the cell cycle by inhibiting cyclin-dependent kinases (CDKs).

B. Representative Data: In Vitro Efficacy

The anticancer activity of pyridinone derivatives is typically evaluated using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Pyrano[3,2-c]pyridones | HeLa | 0.33 - >100 | Tubulin | [4] |

| Pyridinone-Quinazoline | Various | 9 - 15 | EGFR | [1] |

| O-alkyl Pyridine | HepG-2, PC-3 | Potent | PIM-1 Kinase | [5] |

C. Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinone derivatives and a vehicle control.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the pyridinone derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

Step-by-Step Protocol:

-

Kinase Reaction: Set up a reaction mixture containing the target kinase, substrate, ATP, and the pyridinone inhibitor.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence compared to the control indicates inhibition of the kinase.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

A. Mechanism of Action

The antimicrobial mechanisms of pyridinone derivatives are diverse. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. Others can disrupt the integrity of the microbial cell membrane.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyridinone derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

III. Antiviral Activity: A Focus on HIV Reverse Transcriptase Inhibition

Pyridinone derivatives have been extensively studied for their antiviral properties, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A. Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

B. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Step-by-Step Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), labeled dNTPs (e.g., ³H-dTTP), and the pyridinone inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

-

Precipitation and Washing: Precipitate the newly synthesized DNA and wash to remove unincorporated labeled dNTPs.

-

Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: A reduction in radioactivity compared to the control indicates inhibition of RT activity.

IV. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several pyridinone derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory diseases.

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of pyridinone derivatives is often attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the modulation of key signaling pathways like the NF-κB pathway .

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridinone derivatives.

V. Clinical Significance and Future Perspectives

The therapeutic potential of pyridinone derivatives is underscored by the number of compounds that have progressed to clinical trials and, in some cases, have received regulatory approval. A notable example is Pirfenidone , an approved drug for the treatment of idiopathic pulmonary fibrosis, which exhibits both anti-inflammatory and anti-fibrotic properties.[6] The mechanisms of action for Pirfenidone are complex and involve the downregulation of multiple cytokines and growth factors. Numerous other pyridinone derivatives are currently in various stages of clinical development for a range of indications, including cancer and infectious diseases.

The continued exploration of the pyridinone scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of next-generation therapeutics.

References

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Liu, Z., Yao, Y., Kogiso, M., Zheng, B., Deng, L., Qiu, J. J., et al. (2014). Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity. Journal of Medicinal Chemistry, 57(20), 8307–8318. [Link]

-

Weng, Y., Yang, X., Zhang, Q., Chen, Y., Xu, Y., Zhu, C., ... & Song, G. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4846–4863. [Link]

-

Guzmán, A., & Medina-Franco, J. L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35699-35721. [Link]

-

Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

-

El-Damasy, A. K., Lee, J. A., & Park, K. D. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298937. [Link]

-

Al-Salahi, R., & Marzouk, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4818. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Molecular Structure, 1319, 138761. [Link]

-

Weng, Y., Yang, X., Zhang, Q., Chen, Y., Xu, Y., Zhu, C., ... & Song, G. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4846–4863. [Link]

-

Ghelardini, C., Gado, F., Marracci, S., Sbraci, L., Dei, S., Teodori, E., ... & Manetti, D. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

-

ClinicalTrials.gov. (2015). Prolonged Release Pirfenidone Versus Placebo in Compensated Cirrhosis. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., El-Din, M. M. G., & Abdel-Moneim, D. (2015). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules, 20(8), 14668–14681. [Link]

-

Al-Ostath, A. I., El-Enany, M. M., Al-Ghorbani, M., Al-Mahmoudy, A. M., & El-Emam, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]

-

Lucarini, L., Gado, F., Sbraci, L., Dei, S., Teodori, E., Manetti, D., ... & Ghelardini, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3717. [Link]

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258. [Link]

-

Drew, L. A., & Knoechel, T. R. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Biological Chemistry, 294(44), 16297–16307. [Link]

-

Ghelardini, C., Gado, F., Marracci, S., Sbraci, L., Dei, S., Teodori, E., ... & Manetti, D. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

-

Vanstreels, E., Biela, A., D'Auria, G., Cammue, B. P. A., & Thevissen, K. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 60. [Link]

-

Sakai, N., & Tager, A. M. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1515234. [Link]

-

Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Emini, E. A. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

-

Le Van, D., Nguyen, C. H., Bisagni, E., & Dolle, V. (2009). A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(12), 3636–3643. [Link]

- Astellas Pharma Inc. (2009). Method of modulating stress-activated protein kinase system.

-

El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10427-10440. [Link]

-

National Genomics Data Center. (n.d.). Pyridone, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

-

Guzmán, A., & Medina-Franco, J. L. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

Chen, Y. C., Chen, Y. L., Hsieh, P. W., & Chen, C. L. (2013). FJU-C4, a New 2-Pyridone Compound, Attenuates Lipopolysaccharide-Induced Systemic Inflammation via p38MAPK and NF-κB in Mice. PloS one, 8(12), e82877. [Link]

-

Stojković, S., Srećković, M., Dinić, A., Ulić, M., Mihajlović, M., Glišić, B., ... & Stanković, M. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

-

El-Damasy, A. K., Lee, J. A., & Park, K. D. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298937. [Link]

-

Fan, Z., Chakravarty, A., Alfieri, A., Pandita, T. K., & Guha, C. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Clinical Cancer Research, 14(14), 4634-4642. [Link]

-

Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8(2), 22-29. [Link]

- GlaxoSmithKline LLC. (2009). 4-pyridinone compounds and their use for cancer.

- Gilead Sciences, Inc. (2020). Novel pyrrole and pyridone derivatives and uses thereof.

-

Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2008). Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry, 51(9), 2795–2803. [Link]

-

Chaplan, S. R., Suto, M. J., & Decosterd, I. (2021). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

-

Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., & Gray, N. S. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 33(10), 1042-1050. [Link]

-

Lucarini, L., Gado, F., Sbraci, L., Dei, S., Teodori, E., Manetti, D., ... & Ghelardini, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3717. [Link]

-

Chaplan, S. R., Suto, M. J., & Decosterd, I. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 52, 128383. [Link]

-

Altan, M. F., & Köysal, Y. (2025). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. ResearchGate. [Link]

-

Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., & Vitali, C. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittel-Forschung, 42(2), 152–155. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry Into 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: Clarification of CAS Number and Current Knowledge Gaps

A thorough investigation into the chemical compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one reveals a discrepancy in its registered CAS number and a notable absence of in-depth technical data in publicly accessible scientific literature. While the intended compound of interest is identifiable, the lack of comprehensive research limits the scope of a detailed technical guide for researchers and drug development professionals at this time.

Initial searches for the provided CAS number, 1403595-07-2, did not yield substantive information corresponding to the chemical name 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. However, cross-referencing the chemical name with various chemical supplier databases consistently links it to the CAS number 1346575-64-1 . This suggests that the latter is the correct and recognized identifier for this compound.

Physicochemical Properties

Based on information from chemical suppliers, the basic physicochemical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (CAS: 1346575-64-1) are summarized below. It is important to note that without peer-reviewed experimental data, these values should be considered as reference points.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O | BLDpharm[1], DC Chemicals[2] |

| Molecular Weight | 180.24 g/mol | BLDpharm[1] |

| Purity | >98% | DC Chemicals[2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | BLDpharm[1] |

| SMILES | O=C1C(CN)=C(CCC)C=C(C)N1 | BLDpharm[1] |

Current Research Landscape and Knowledge Gaps

A comprehensive literature search for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one did not uncover any peer-reviewed studies detailing its synthesis, biological activity, mechanism of action, or specific applications in drug discovery. The available information is currently limited to its commercial availability as a research chemical.

While direct data is lacking, the pyridin-2(1H)-one scaffold is a well-established pharmacophore in medicinal chemistry, suggesting potential areas of interest for this particular molecule. For instance, structurally related compounds have shown promise in oncology. A study on 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives identified them as potent tubulin polymerization inhibitors with significant antitumor activities against colorectal carcinoma cell lines.[3] Furthermore, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a known key intermediate in the synthesis of Tazemetostat, an EZH2 inhibitor approved for the treatment of certain cancers.[4]

The aminomethyl substituent at the 3-position and the alkyl groups at the 4- and 6-positions of the pyridinone ring in the topic compound could be explored for their potential to modulate the activity and selectivity towards various biological targets.

Future Directions and a Call for Research

Given the proven utility of the pyridin-2(1H)-one core in drug development, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one represents an under-explored molecule with potential for further investigation. Future research efforts could focus on the following areas:

-

Development and optimization of a scalable synthetic route.

-

Screening for biological activity against a panel of relevant targets, such as kinases, histone-modifying enzymes, or other targets implicated in disease.

-

In vitro and in vivo studies to determine its pharmacological profile, including efficacy, toxicity, and pharmacokinetic properties.

-

Structure-activity relationship (SAR) studies to understand the contribution of the aminomethyl, methyl, and propyl groups to its biological activity.

A hypothetical workflow for the initial exploration of this compound is outlined below.

Caption: A conceptual workflow for the initial investigation of novel chemical entities like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Conclusion

References

-

DC Chemicals. 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. [Link]

- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. 2019;184:111728. doi:10.1016/j.ejmech.2019.111728

-

Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons. 2022. [Link]

Sources

- 1. 1346575-64-1|3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one|CAS 1346575-64-1|DC Chemicals [dcchemicals.com]

- 3. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the properties of closely related analogs, particularly 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, and general principles of pyridinone chemistry. This information is intended to serve as a predictive and comparative resource.

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their ability to act as hydrogen bond donors and acceptors allows for versatile interactions with biological targets, leading to a wide range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents.[1][3] This guide focuses on the technical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride, a substituted pyridinone with potential applications in drug discovery and development. Due to the scarcity of direct data, this document leverages information from its close analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, a key intermediate in the synthesis of the EZH2 inhibitor Tazemetostat.

Physicochemical Properties

The physicochemical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride can be predicted by examining its structural components and comparing them to known analogs. The pyridinone core, coupled with an aminomethyl group, a methyl group, and a propyl group, will dictate its solubility, lipophilicity, and other key characteristics. The hydrochloride salt form is expected to enhance aqueous solubility.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted Value/Information for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride | Data for Analog: 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride |

| Molecular Formula | C10H17ClN2O | C8H13ClN2O[4] |

| Molecular Weight | ~216.71 g/mol | Not specified |

| Appearance | Likely a solid | Not specified |

| Melting Point | Not available | 312-315 °C[4] |

| Solubility | Expected to be soluble in water and polar organic solvents.[5] | High solubility in polar solvents. |

| pKa | The aminomethyl group will have a basic pKa. | Not available |

| LogP | The propyl group will increase lipophilicity compared to the dimethyl analog. | Not available |

Synthesis and Purification

The synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride would likely follow a multi-step pathway common for substituted pyridinones.[1] A plausible synthetic route can be extrapolated from the synthesis of the analogous 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.

Conceptual Synthetic Workflow

A generalized synthetic approach would involve the construction of the substituted pyridinone ring, followed by the introduction or modification of the aminomethyl side chain.

Caption: Conceptual workflow for the synthesis of 3-(aminomethyl)-substituted pyridinones.

Detailed Experimental Protocol (Analog-Based)

The following protocol is adapted from the synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride and serves as a representative methodology.

Step 1: Synthesis of a Protected Aminomethyl Intermediate

-

To a solution of the corresponding pyridinone precursor in a suitable solvent (e.g., methanol), add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc anhydride).

-

Introduce a reducing agent, for instance, in the presence of a catalyst like nickel chloride hexahydrate.

-

Heat the reaction mixture to facilitate the reaction.

-

Cool the mixture to induce precipitation of the protected intermediate.

-

Isolate the solid product by filtration and wash with an appropriate solvent like acetone.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Suspend the protected intermediate in a solvent such as isopropanol.

-

Slowly add hydrochloric acid to the mixture at room temperature to remove the protecting group and form the hydrochloride salt.

-

Stir the reaction for several hours to ensure complete conversion.

-

Cool the mixture to promote crystallization of the final product.

-

Filter the solid, wash with a non-polar solvent (e.g., isopropanol or acetone), and dry to obtain the 3-(aminomethyl)-substituted pyridin-2(1H)-one hydrochloride.

Potential Mechanism of Action and Biological Activity

The biological activity of pyridinone derivatives is diverse and highly dependent on the substitution pattern on the pyridinone ring.[1][2] These compounds have been reported to exhibit a range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3]

The structural features of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride, specifically the pyridinone core and the aminomethyl group, suggest potential interactions with various biological targets. The pyridinone moiety can participate in hydrogen bonding with amino acid residues in enzyme active sites or receptors.[1]

Caption: Potential interactions of the pyridinone scaffold with biological targets.

For instance, certain pyridinone derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme.[1] The pyridinone ring has been observed to form crucial hydrogen bonds with key residues like Lys101 in the active site of HIV-1 reverse transcriptase.[1] Furthermore, the aminomethyl group could engage in additional hydrogen bonding or ionic interactions, potentially enhancing binding affinity and specificity.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the chemical structure. Expected signals would correspond to the protons and carbons of the pyridinone ring, the methyl, propyl, and aminomethyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O stretch of the pyridinone ring and N-H bends of the amine.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| 1H NMR | Signals for aromatic protons on the pyridinone ring, singlets for the methyl and aminomethyl protons, and multiplets for the propyl group protons. |

| 13C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methyl, propyl, and aminomethyl groups. |

| IR (cm-1) | Carbonyl (C=O) stretch around 1650-1680, N-H stretch and bend, C-H stretches. |

| MS (m/z) | A molecular ion peak corresponding to the free base and characteristic fragment ions. |

Safety, Handling, and Storage

Given the chemical nature of this compound, proper safety precautions are essential. The following recommendations are based on safety data for related compounds like 3-(aminomethyl)pyridine and pyridine hydrochloride.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[5][9] Handle in a well-ventilated area or with appropriate exhaust ventilation.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[5] If on skin, wash off immediately with soap and plenty of water.[5] If inhaled, move to fresh air.[6] Seek medical attention if any symptoms persist.

Conclusion

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride represents a potentially valuable building block in medicinal chemistry. While direct experimental data is currently scarce, this in-depth technical guide, by leveraging data from close analogs and fundamental chemical principles, provides a solid foundation for researchers and drug development professionals. The predicted physicochemical properties, a plausible synthetic route, and an understanding of the potential biological activities of the pyridinone scaffold offer a starting point for further investigation and application of this compound in the pursuit of novel therapeutics. As with any research chemical, it is imperative to conduct thorough characterization and safety assessments before use.

References

- Jubilant Ingrevia Limited. 3-(Aminomethyl)

- LookChem. 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.

- Thermo Fisher Scientific. (2010, October 29).

- Sigma-Aldrich. (3-Aminomethylphenyl)boronic acid hydrochloride AldrichCPR.

- PubChem. 3-(Chloromethyl)pyridine hydrochloride.

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).

- ZaiQi Bio-Tech. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3.

- Das, L., & Sengupta, T. (2022). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.

- Synthesis of diversely substituted pyridin-2(1H)

- ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.

- Fisher Scientific.

- Synthesis of some pyridone derivatives. (2022, August 6).

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022, June 30).

- Pyridine hydrochloride - Safety D

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022, March 16).

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.

- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF. (2022, August 6).

- BLDpharm. 1860028-30-3|3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride.

- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

- ChemicalBook. 3-(Aminomethyl)pyridine | 3731-52-0.

- BLDpharm. 2444919-32-6|1-(6-(Aminomethyl)pyridin-2-yl).

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3|ZaiQi Bio-Tech [chemzq.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. uprm.edu [uprm.edu]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

The Ascendancy of Pyridin-2(1H)-ones: A Technical Guide to Novel Compound Discovery

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile physicochemical properties and broad pharmacological potential.[1][2] This guide provides an in-depth exploration of the discovery of novel pyridin-2(1H)-one compounds, from fundamental structural considerations to advanced synthetic strategies and biological evaluation. We will dissect the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with each protocol and claim supported by authoritative references, ensuring scientific integrity and fostering innovation in the quest for new therapeutics.

The Pyridin-2(1H)-one Core: A Privileged Scaffold in Drug Design

The pyridin-2(1H)-one ring system, a six-membered nitrogen-containing heterocycle, is a "privileged structure" in drug discovery.[2] Its value stems from a unique combination of features that make it an ideal building block for creating bioactive molecules.

Physicochemical Properties and Tautomerism

A key characteristic of the pyridin-2(1H)-one moiety is its existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms.[3][4] The lactam form is thermodynamically more stable and predominates in both solid and solution states.[3][4] This equilibrium is crucial as it influences the molecule's ability to interact with biological targets.

The pyridin-2(1H)-one scaffold can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[2][3] This dual functionality allows it to mimic peptide bonds and interact with a wide array of biological macromolecules. Furthermore, this scaffold can serve as a bioisostere for amides, phenyl groups, and other heterocyclic rings, enabling chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability.[2][3]

A Broad Spectrum of Biological Activities

The versatility of the pyridin-2(1H)-one core is reflected in the diverse biological activities exhibited by its derivatives. These compounds have shown significant promise in a multitude of therapeutic areas:

-

Anticancer Activity: Novel pyridin-2(1H)-one derivatives have demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines.[1] They have been shown to target key proteins involved in tumorigenesis, including protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs).[1]

-

Antiviral Activity: The pyridin-2(1H)-one scaffold has been instrumental in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][2][5] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function.

-

Anti-inflammatory and Analgesic Effects: Certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as potent inhibitors of p38α MAPK, a key kinase in inflammatory signaling pathways.[6] This has led to the discovery of promising candidates for the treatment of chronic pain conditions like mechanical allodynia.[6][7]

-

Antimicrobial Activity: Derivatives of pyridin-2(1H)-one have also been investigated for their antibacterial and antimalarial properties.[8]

Synthetic Strategies for Novel Pyridin-2(1H)-one Analogs

The generation of diverse libraries of pyridin-2(1H)-one compounds is crucial for effective drug discovery campaigns. Several robust synthetic methodologies have been developed to access this scaffold.

Classical Condensation Reactions: The Guareschi-Thorpe Reaction

One of the foundational methods for synthesizing 2-pyridones is the Guareschi-Thorpe condensation. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone.[9] This method provides a straightforward entry into substituted 2-pyridone rings.

Modern One-Pot and Multicomponent Reactions

To enhance efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have become increasingly popular. These strategies allow for the construction of complex molecules in a single synthetic operation, reducing waste and purification steps.

For instance, a one-pot synthesis of 2-(1H)-pyridinones has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine with L-proline as a catalyst.[1][2] This approach is eco-friendly and tolerates a wide range of functional groups.[1][2]

Another efficient method involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, leading to highly substituted pyridin-2(1H)-ones.[10]

Synthesis via Enamine Cyclization

A versatile approach to novel pyridin-2(1H)-one derivatives involves the cyclization of enamines.[11] This strategy typically begins with the reaction of an enaminone with a nucleophile to form an adduct, which is then reacted with an aromatic amine to yield an enamine that can be cyclized in the presence of a base.[11]

Experimental Protocol: One-Pot Synthesis of a 3,4-Disubstituted Pyridin-2(1H)-one

This protocol is a representative example of a modern, efficient synthesis of a pyridin-2(1H)-one derivative.

Objective: To synthesize 3-cyano-4-(4-methoxyphenyl)-6-methyl-1-phenylpyridin-2(1H)-one.

Materials:

-

4-(4-methoxyphenyl)-4-oxobutanenitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aniline

-

Sodium ethoxide

-